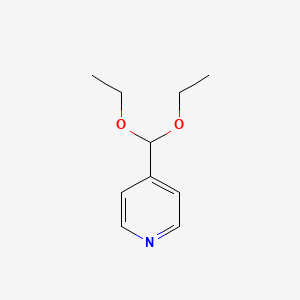

4-(Diethoxymethyl)pyridine

Übersicht

Beschreibung

4-(Diethoxymethyl)pyridine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-(Diethoxymethyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique diethoxymethyl group enhances its reactivity and solubility, making it a valuable starting material for the construction of various chemical compounds. The compound's ability to undergo diverse chemical reactions allows it to be utilized in:

- Organic Synthesis : As a precursor for synthesizing other pyridine derivatives and complex organic structures.

- Reagent Development : In the development of new reagents for organic transformations.

Biological Research

The biological significance of this compound is being explored in several areas:

- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents .

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit specific cancer cell lines, making it a candidate for drug development aimed at cancer treatment .

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes linked to disease pathways, which can be crucial for therapeutic interventions.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development:

- Pharmaceutical Applications : It is being studied for its role in synthesizing new pharmaceuticals, particularly those targeting specific biological pathways involved in diseases such as cancer and inflammation.

- Drug Design : The compound's structure allows for modifications that can enhance its efficacy and selectivity towards biological targets, facilitating the design of novel therapeutics .

Industrial Applications

The industrial applications of this compound extend to agrochemicals and materials science:

- Agrochemicals : It can be used in formulating pesticides or herbicides due to its reactivity and ability to interact with biological systems effectively.

- Material Science : The compound's unique properties can be harnessed in developing new materials with specific functionalities, such as coatings or additives.

Case Studies and Research Findings

Several studies have documented the applications of this compound, highlighting its versatility:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Showed effectiveness against a range of bacterial strains, indicating potential as an antibiotic. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes linked to metabolic disorders. |

Eigenschaften

CAS-Nummer |

27443-40-9 |

|---|---|

Molekularformel |

C10H15NO2 |

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

4-(diethoxymethyl)pyridine |

InChI |

InChI=1S/C10H15NO2/c1-3-12-10(13-4-2)9-5-7-11-8-6-9/h5-8,10H,3-4H2,1-2H3 |

InChI-Schlüssel |

AQLFDWKAJBODBL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C1=CC=NC=C1)OCC |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.